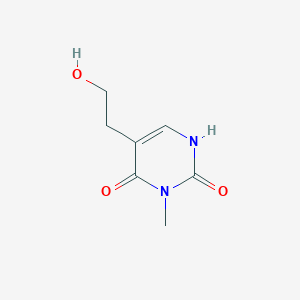![molecular formula C13H13N3O3S B1327100 Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-74-9](/img/structure/B1327100.png)
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate (ETC) is a heterocyclic compound that has found numerous applications in the fields of organic chemistry and medicinal chemistry. It is a versatile molecule that can be used for a variety of purposes, including synthesis of other compounds and as a drug candidate. ETC has been studied extensively, and its various properties have been identified and characterized.
Scientific Research Applications
Biological Monitoring
Etridiazole, a compound related to the chemical structure of interest, was studied for its metabolites and their potential as biomarkers in biological monitoring. Notably, 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA) was identified as a significant metabolite in urine after oral administration to rats and humans. The study developed analytical procedures to determine etridiazole and its metabolites in urine, proposing ET-CA as a possible biomarker for monitoring etridiazole exposure (Welie et al., 2005).
Uric Acid Metabolism
Research on 2-ethylamino-1,3,4-thiadiazole assessed its effects in patients with a disorder of uric acid metabolism. The study found that this thiadiazole further increased the already elevated concentrations of uric acid in blood and urine, indicating that the overproduction of purine in this condition could be further increased. The findings suggested a relationship between the overproduction of purine in the disease and the response to thiadiazoles (Nyhan et al., 1968).
Drug Metabolism Studies
A study on SB-649868, a compound structurally similar to the chemical of interest, highlighted the intricate metabolism pathways of drugs in the human body. It focused on the disposition of the drug and its metabolites, revealing extensive metabolism with principal routes involving oxidation. The study provided insights into the pharmacokinetics and the metabolites' structure, offering a foundation for understanding drug metabolism and disposition (Renzulli et al., 2011).
properties
IUPAC Name |
ethyl 5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-13(18)12-16-15-11(20-12)10(17)14-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKXLSKFKJYZKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

